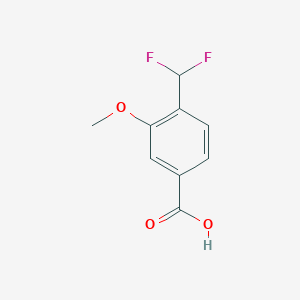
(2,2-Dimethylbut-3-yn-1-yl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethylbut-3-yn-1-yl)cyclopropane: is an organic compound with the molecular formula C9H14 It features a cyclopropane ring attached to a butynyl group, which is further substituted with two methyl groups at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylbut-3-yn-1-yl)cyclopropane typically involves the cyclopropanation of an appropriate alkyne precursor. One common method is the reaction of 2,2-dimethylbut-3-yn-1-ol with a cyclopropanating agent such as diiodomethane in the presence of a strong base like sodium hydride . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2,2-Dimethylbut-3-yn-1-yl)cyclopropane can undergo oxidation reactions, typically using reagents like or . These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as . This process converts the alkyne group into an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring can be opened by nucleophiles like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, elevated pressure.
Substitution: Sodium hydroxide in ethanol, reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Alcohols, amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2,2-Dimethylbut-3-yn-1-yl)cyclopropane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its reactivity with biological molecules provides insights into enzyme-substrate interactions .
Medicine: The compound’s ability to undergo diverse chemical reactions makes it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- (2,2-Dimethylbut-3-yn-1-yl)benzene
- 4-Benzyloxy-3,3-dimethylbut-1-yne
- (2,2-Dimethylbut-3-yn-1-yl)oxy)methylbenzene
Comparison: Compared to its analogs, (2,2-Dimethylbut-3-yn-1-yl)cyclopropane is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. The ring strain in cyclopropane makes it more reactive than its linear counterparts, allowing for a wider range of chemical transformations .
Eigenschaften
Molekularformel |
C9H14 |
|---|---|
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
2,2-dimethylbut-3-ynylcyclopropane |
InChI |
InChI=1S/C9H14/c1-4-9(2,3)7-8-5-6-8/h1,8H,5-7H2,2-3H3 |
InChI-Schlüssel |
XLGNHARRTCRCRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1CC1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


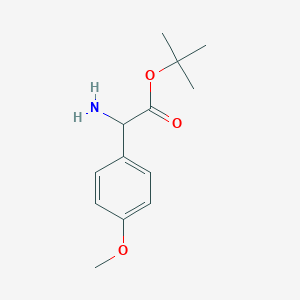
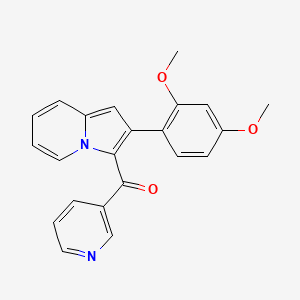


![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)
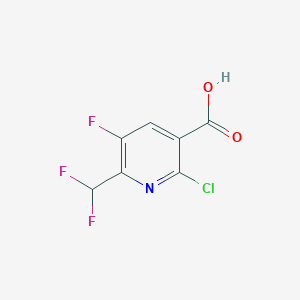


phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
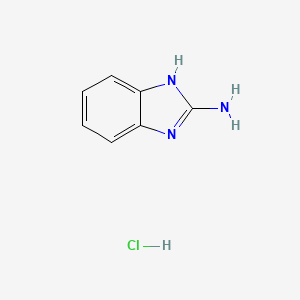
![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13573464.png)

